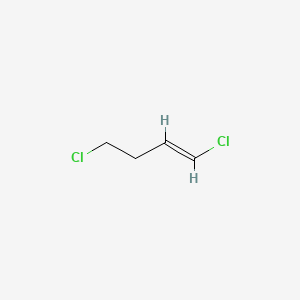

1,4-Dichlorobutene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31423-92-4 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

(E)-1,4-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |

InChI Key |

SWSOIFQIPTXLOI-HNQUOIGGSA-N |

Isomeric SMILES |

C(CCl)/C=C/Cl |

Canonical SMILES |

C(CCl)C=CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Dichlorobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorobutene, a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₂, is a key industrial intermediate, primarily in the synthesis of chloroprene (B89495) and adiponitrile. It exists as two geometric isomers, cis and trans, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, with a focus on its isomers. Detailed experimental protocols for its synthesis, isomer separation, and spectroscopic identification are presented to aid researchers in their practical applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent, sweet odor.[1] It is denser than water and is sparingly soluble in it.[1][2] The technical grade product is often a mixture of the cis and trans isomers.[3]

Physical Properties

The physical properties of the cis and trans isomers of this compound, along with the common mixture, are summarized in the table below for easy comparison.

| Property | cis-1,4-Dichloro-2-butene | trans-1,4-Dichloro-2-butene (B41546) | This compound (mixture) |

| CAS Number | 1476-11-5[4] | 110-57-6[5] | 764-41-0[6] |

| Molecular Formula | C₄H₆Cl₂[4] | C₄H₆Cl₂[5] | C₄H₆Cl₂[6] |

| Molecular Weight | 124.99 g/mol [4] | 124.99 g/mol [5] | 124.99 g/mol [6] |

| Boiling Point | 152 °C at 758 mmHg[4][7] | 155.5 °C[6] | 158 °C[1] |

| Melting Point | -48 °C[4][7] | 1-3 °C[5][6] | -54 °F[1] |

| Density | 1.188 g/mL at 25 °C[4][7] | 1.183 g/mL at 25 °C[5][6] | 1.183 g/mL (technical grade)[1] |

| Refractive Index (n²⁰/D) | 1.489[4][8] | 1.488[5][6] | 1.4863 at 25 °C[9] |

| Solubility | Soluble in alcohol, ether, acetone, and benzene.[4][10] Not miscible with water.[4] | Insoluble in water.[6] | Miscible with benzene, alcohol, carbon tetrachloride; immiscible with ethylene (B1197577) glycol and glycerol.[1] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and differentiation of this compound isomers.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for each isomer.[11]

-

cis-1,4-Dichloro-2-butene: The ¹H NMR spectrum typically shows a triplet for the olefinic protons and a doublet for the methylene (B1212753) protons.

-

trans-1,4-Dichloro-2-butene: The ¹H NMR spectrum also displays a triplet for the olefinic protons and a doublet for the methylene protons, but with different chemical shifts and coupling constants compared to the cis isomer.[8][12]

-

| Isomer | ¹H NMR Signals (CDCl₃) | ¹³C NMR Signals (CDCl₃) |

| cis-1,4-Dichloro-2-butene | ~5.8 ppm (t, 2H, -CH=CH-), ~4.1 ppm (d, 4H, -CH₂Cl) | ~129 ppm (-CH=CH-), ~39 ppm (-CH₂Cl) |

| trans-1,4-Dichloro-2-butene | ~5.9 ppm (t, 2H, -CH=CH-), ~4.0 ppm (d, 4H, -CH₂Cl) | ~130 ppm (-CH=CH-), ~45 ppm (-CH₂Cl) |

1.2.2. Infrared (IR) Spectroscopy

-

FTIR spectroscopy can differentiate between the isomers based on the C-H out-of-plane bending vibrations. The trans isomer exhibits a characteristic strong absorption band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer.[11] The C=C stretching vibration for the trans isomer is typically found around 1638 cm⁻¹.[13]

1.2.3. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for separating the isomers and confirming their molecular weight.[14] While the mass spectra of the cis and trans isomers are very similar, their chromatographic separation is essential for individual quantification.[14] Key fragment ions for both isomers include m/z 75, 89, 53, and the molecular ion at 124.[14]

Experimental Protocols

Synthesis of this compound from 1,3-Butadiene (B125203)

The industrial synthesis of this compound involves the chlorination of 1,3-butadiene. This process typically yields a mixture of isomers, including 3,4-dichloro-1-butene (B1205564) and the cis and trans isomers of 1,4-dichloro-2-butene.[15]

Experimental Workflow for Butadiene Chlorination

Caption: General workflow for the synthesis of dichlorobutene isomers.

Methodology:

-

Prepare a solution of 1,3-butadiene in an inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Maintain the reaction temperature below 0 °C while bubbling chlorine gas through the solution at a controlled rate.[5]

-

Monitor the reaction progress by observing the uptake of chlorine.

-

Upon completion, remove any excess dissolved chlorine and hydrogen chloride by purging with an inert gas or washing with a dilute alkaline solution.[5]

-

Remove the solvent by distillation to obtain a crude mixture of dichlorobutene isomers.[5]

Isomerization of cis-1,4-Dichlorobutene to trans-1,4-Dichlorobutene

The cis isomer can be converted to the more thermodynamically stable trans isomer. This process can be catalyzed by various agents.

Experimental Workflow for Isomerization

Caption: Isomerization of cis- to trans-1,4-dichlorobutene.

Methodology:

-

A mixture of trans- and cis-1,4-dihalobutene-2 is contacted with an isomerization catalyst (e.g., thiols, hydrogen bromide, or hydrogen chloride) and an initiator (e.g., ultraviolet light or a chemical initiator like AIBN).[15]

-

The reaction is carried out at a temperature sufficient to permit the conversion of the cis isomer to the trans isomer.[15]

-

Reaction times can range from about twenty minutes to an hour or more, with temperatures from room temperature up to 90°C, depending on the catalyst and initiator used.[15]

Purification by Fractional Distillation

The separation of the dichlorobutene isomers from the reaction mixture can be achieved by fractional distillation, exploiting the differences in their boiling points.[16]

Methodology:

-

The crude mixture of dichlorobutene isomers is placed in a distillation flask with a few boiling chips.

-

A fractional distillation column is attached to the flask, followed by a still head, condenser, and receiving flask.[10]

-

The mixture is heated, and the temperature is monitored. The different isomers will distill at their respective boiling points, allowing for their collection as separate fractions.[10]

-

The lower boiling 3,4-dichloro-1-butene is typically removed first.[4]

Analytical Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation and quantification of dichlorobutene isomers.[14]

Methodology:

-

Sample Preparation: Dilute the sample mixture in a suitable solvent such as methanol (B129727) or hexane.[14]

-

GC Conditions:

-

MS Conditions:

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive to tissues, and the vapors are heavier than air.[1] It is also considered a potential carcinogen by the Environmental Protection Agency (EPA).[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, boots, and goggles.[15]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.[5]

-

Spills: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the liquid with a non-combustible material like sand or earth and place it in a sealed container for disposal.[6]

Logical Relationships in Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic differentiation of dichlorobutene isomers.

Workflow for Spectroscopic Differentiation

Caption: Workflow for the spectroscopic differentiation of dichlorobutene isomers.

References

- 1. trans-1,4-Dichloro-2-butene synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. trans-1,4-Dichloro-2-butene(110-57-6) 1H NMR [m.chemicalbook.com]

- 9. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. cis-1,4-Dichloro-2-butene | 1476-11-5 | FD05794 [biosynth.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. Synthesis routes of cis-1,4-Dichloro-2-butene [benchchem.com]

An In-depth Technical Guide to the Isomer Structures of cis- and trans-1,4-Dichlorobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1,4-dichlorobutene, with a specific focus on the cis and trans configurations. This document details their synthesis, structural elucidation through various spectroscopic techniques, and key physical properties. The information is intended to support research and development activities where these compounds may be used as intermediates or building blocks.

Introduction

1,4-Dichlorobut-2-ene is an organochlorine compound with the chemical formula C₄H₆Cl₂. It exists as two geometric isomers: cis-1,4-dichloro-2-butene (B23561) ((Z)-1,4-dichlorobut-2-ene) and trans-1,4-dichloro-2-butene (B41546) ((E)-1,4-dichlorobut-2-ene). These compounds are important intermediates in the industrial synthesis of chloroprene, a monomer used in the production of synthetic rubbers like Neoprene.[1] The differentiation and separation of these isomers are crucial due to their distinct physical and chemical properties.

Molecular Structures

The key structural difference between the cis and trans isomers of this compound lies in the spatial arrangement of the chlorine atoms relative to the carbon-carbon double bond. In the cis isomer, the chloro-methyl groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.

Caption: Molecular structures of cis- and trans-1,4-Dichlorobutene.

Synthesis and Isomerization

The industrial production of 1,4-dichlorobutenes involves the chlorination of 1,3-butadiene (B125203).[2] This reaction typically yields a mixture of three main isomers: 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene.[3] The ratio of these isomers is dependent on the reaction conditions.

The general workflow for the synthesis and separation of the isomers is outlined below:

Caption: General experimental workflow for the synthesis and separation of dichlorobutene isomers.

Experimental Protocols

3.1.1. Chlorination of 1,3-Butadiene (Vapor Phase) [2][4]

-

Reactants: Gaseous 1,3-butadiene and chlorine. An excess of butadiene is used to minimize the formation of higher chlorinated byproducts.

-

Reactor: A tubular reactor is typically used.

-

Temperature: The reaction is carried out at a temperature range of 240-300°C.[4]

-

Procedure: Gaseous 1,3-butadiene and chlorine are introduced into the reactor. The highly exothermic reaction is controlled by recycling a portion of the hot product gas mixture and mixing it with the fresh reactants.[4] The product stream, containing a mixture of dichlorobutene isomers, is then cooled and collected.

3.1.2. Isomerization of cis-1,4-Dichlorobutene to trans-1,4-Dichlorobutene [5]

-

Objective: To increase the yield of the more desired trans-isomer.

-

Catalysts: Thiol compounds (e.g., 2-mercaptoethanol) or hydrogen halides (HBr or HCl) can be used as isomerization catalysts.[5]

-

Initiators: The reaction can be initiated by UV light or chemical initiators such as 2,2-azobisisobutyronitrile (AIBN).[5]

-

Procedure: A mixture of cis- and trans-1,4-dichlorobutene is heated in the presence of a catalyst and an initiator. The reaction progress can be monitored by gas chromatography to determine the isomer ratio. The trans-isomer can be obtained in high purity (e.g., a 95:5 trans/cis ratio).[5]

3.1.3. Separation of Isomers by Fractional Distillation

-

Principle: The separation of the dichlorobutene isomers is achieved by exploiting their differences in boiling points.

-

Apparatus: A standard fractional distillation setup with a fractionating column is used.

-

Procedure: The crude mixture of dichlorobutene isomers is heated in a distillation flask. The component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected as the first fraction. By carefully controlling the temperature, the different isomers can be separated. However, this process can be challenging and costly on an industrial scale due to the close boiling points of the isomers.[1][5]

Data Presentation

The following tables summarize the key physical and spectroscopic data for cis- and trans-1,4-dichlorobutene.

Table 1: Physical Properties of this compound Isomers

| Property | cis-1,4-Dichlorobutene | trans-1,4-Dichlorobutene |

| CAS Number | 1476-11-5[6] | 110-57-6[7] |

| Molecular Weight ( g/mol ) | 125.00[6] | 125.00[7] |

| Melting Point (°C) | -48[6][8] | 1-3[7][9] |

| Boiling Point (°C) | 152 (at 758 mmHg)[6][8] | 74-76 (at 40 mmHg)[7][9] |

| Density (g/mL at 25°C) | 1.188[6][8] | 1.183[7][9] |

| Refractive Index (n²⁰/D) | 1.489[6] | 1.488[7][9] |

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Technique | cis-1,4-Dichlorobutene | trans-1,4-Dichlorobutene |

| ¹H NMR (CDCl₃, ppm) | δ ~5.8 (m, 2H, -CH=CH-), ~4.1 (d, 4H, -CH₂Cl) | δ ~5.9 (m, 2H, -CH=CH-), ~4.0 (d, 4H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, ppm) | δ ~129 (-CH=CH-), ~39 (-CH₂Cl) | δ ~130 (-CH=CH-), ~45 (-CH₂Cl) |

| IR (cm⁻¹) | C=C stretch: ~1650, =C-H bend (out-of-plane): ~690[10] | C=C stretch: ~1660, =C-H bend (out-of-plane): ~965 (strong, characteristic)[10] |

Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Conclusion

The cis and trans isomers of this compound are important industrial chemicals with distinct physical and spectroscopic properties. Their synthesis via the chlorination of butadiene results in a mixture of isomers that can be separated and interconverted through processes like fractional distillation and catalytic isomerization. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these compounds, enabling their accurate identification, handling, and application in various chemical syntheses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. trans-1,4-Dichloro-2-butene(110-57-6) 1H NMR [m.chemicalbook.com]

- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) 1H NMR spectrum [chemicalbook.com]

- 9. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of 1,4-Dichlorobutene from Butadiene Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorination of 1,3-butadiene (B125203) is a cornerstone industrial process for the production of dichlorobutene (B78561) isomers, primarily 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). These compounds serve as critical intermediates in the synthesis of a wide array of commercially significant chemicals, including chloroprene (B89495) for neoprene production and adiponitrile, a precursor to nylon 66. This technical guide provides an in-depth exploration of the synthesis of 1,4-dichlorobutene from butadiene, detailing the reaction mechanisms, experimental protocols for both vapor-phase and liquid-phase chlorination, and methods for product purification and analysis. Quantitative data on reaction yields and isomer distributions under various conditions are compiled for comparative analysis.

Introduction

The addition of chlorine to 1,3-butadiene results in a mixture of isomeric dichlorobutenes. The primary products of this reaction are the 1,4-addition product, 1,4-dichloro-2-butene (existing as cis and trans isomers), and the 1,2-addition product, 3,4-dichloro-1-butene. The distribution of these isomers is highly dependent on the reaction conditions, including temperature, reaction phase (vapor or liquid), and the presence of catalysts. For many applications, this compound is the desired product, necessitating reaction conditions that favor its formation or efficient methods for its separation from the isomeric mixture.

Reaction Mechanisms

The chlorination of butadiene can proceed through either a free-radical or an ionic mechanism, largely dictated by the reaction phase and conditions.

Vapor-Phase Chlorination (Free-Radical Mechanism)

At elevated temperatures, typically in the range of 200-400°C, the chlorination of butadiene proceeds via a free-radical chain reaction. This process is characterized by low specificity, yielding a mixture of dichlorobutene isomers.[1]

Diagram of the Free-Radical Chlorination Pathway

Caption: Free-radical mechanism of butadiene chlorination.

Liquid-Phase Chlorination (Ionic Mechanism)

In the liquid phase, particularly in the presence of polar solvents and catalysts, the chlorination of butadiene follows an ionic mechanism. This pathway generally offers higher selectivity towards the 1,4-addition product. The reaction proceeds through a cyclic chloronium ion intermediate.

Diagram of the Ionic Chlorination Pathway

Caption: Ionic mechanism of butadiene chlorination.

Quantitative Data Presentation

The yield and isomeric distribution of dichlorobutenes are influenced by various reaction parameters. The following tables summarize key quantitative data from literature and patents.

Vapor-Phase Chlorination of Butadiene

| Butadiene:Cl₂ Molar Ratio | Temperature (°C) | Pressure | Yield of Dichlorobutenes (%) | Ratio of 3,4- to 1,4-isomers | Reference |

| 5:1 to 50:1 | 70-175 (inlet), <250 (reactor) | Adiabatic | 91-93 | Not specified | [2] |

| 10.3:1 | 245 (outlet) | Adiabatic | 92.8 | Not specified | [2] |

| >3:1 | 210-215 | Not specified | Not specified | Not specified | [2] |

| Not specified | 300-350 | Vapor Phase | 93 | Not specified | [3] |

Liquid-Phase Chlorination of Butadiene

| Catalyst | Solvent | Temperature (°C) | Yield of Dichlorobutenes (%) | Product Composition | Reference |

| Quaternary Ammonium (B1175870) Chlorides | Halogenated Solvents | 25-100 | >91 | Not specified | [1][4] |

| Ferric Chloride | Halogenated Solvents | Not specified | Not specified | Not specified | [4] |

| None | Chloroform or Carbon Disulfide | <0 | Not specified | 3,4- and 1,4-isomers in ~2:1 ratio | [5] |

| Catalyst Present | Not specified | 100 | Not specified | Equilibrium: 21% 3,4-isomer, 7% cis-1,4-isomer, 72% trans-1,4-isomer | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via both vapor-phase and liquid-phase chlorination.

Protocol 1: Vapor-Phase Chlorination of 1,3-Butadiene (Laboratory Scale)

Objective: To synthesize a mixture of dichlorobutene isomers from the vapor-phase reaction of 1,3-butadiene and chlorine.

Materials:

-

1,3-Butadiene (gas)

-

Chlorine (gas)

-

Nitrogen (inert gas)

-

Dry ice/acetone bath for cold trap

Equipment:

-

Gas flow meters

-

Tubular reactor (e.g., quartz or borosilicate glass)

-

Tube furnace

-

Condenser

-

Collection flask

Diagram of the Vapor-Phase Chlorination Workflow

Caption: Experimental workflow for vapor-phase chlorination.

Procedure:

-

System Setup: Assemble the tubular reactor within the tube furnace. Connect the gas inlets for butadiene, chlorine, and nitrogen through calibrated flow meters. The reactor outlet should be connected to a condenser followed by a cold trap cooled with a dry ice/acetone bath.

-

Inerting: Purge the entire system with nitrogen for 15-20 minutes to remove any air and moisture.

-

Preheating: Heat the tubular reactor to the desired temperature, typically between 250°C and 350°C.

-

Reactant Feed: Introduce a continuous flow of 1,3-butadiene gas into the reactor. Once the flow is stable, introduce a controlled flow of chlorine gas. A high molar excess of butadiene to chlorine (e.g., 10:1 or higher) is crucial to minimize the formation of higher chlorinated byproducts.[2]

-

Reaction: The reaction is highly exothermic and occurs rapidly in the heated zone of the reactor.

-

Product Collection: The reaction mixture exits the reactor and passes through the condenser, where the dichlorobutene isomers and any higher boiling byproducts will liquefy and be collected in the collection flask. Unreacted butadiene and other volatile components will pass through the condenser and be trapped in the cold trap.

-

Purification: The crude product mixture is then subjected to fractional distillation to separate the this compound from the 3,4-dichloro-1-butene and other impurities.

Protocol 2: Liquid-Phase Chlorination of 1,3-Butadiene (Laboratory Scale)

Objective: To synthesize a mixture of dichlorobutene isomers with a higher proportion of this compound via the liquid-phase reaction of 1,3-butadiene and chlorine.

Materials:

-

1,3-Butadiene (liquefied)

-

Chlorine (gas)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Catalyst (e.g., a quaternary ammonium chloride such as tetrabutylammonium (B224687) chloride)

-

Nitrogen (inert gas)

Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube

-

Dry ice/acetone condenser

-

Low-temperature thermometer

-

Magnetic stirrer

Diagram of the Liquid-Phase Chlorination Workflow

Caption: Experimental workflow for liquid-phase chlorination.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas dispersion tube, and a dry ice/acetone condenser, place the inert solvent and the catalyst.

-

Cooling: Cool the flask to the desired reaction temperature, typically below 0°C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

-

Butadiene Addition: Carefully condense a known amount of 1,3-butadiene into the reaction flask.

-

Chlorine Addition: While vigorously stirring the solution, bubble chlorine gas through the gas dispersion tube at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained at the desired level.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the yellow-green color of chlorine.

-

Quenching: Once the reaction is complete, the reaction mixture is quenched by pouring it into cold water or a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine.

-

Work-up: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to separate the this compound isomers from other components.[6]

Product Purification and Analysis

Purification

Fractional distillation is the primary method for separating the dichlorobutene isomers and purifying the desired this compound.[7] Due to the relatively close boiling points of the isomers (3,4-dichloro-1-butene: ~123°C; cis-1,4-dichloro-2-butene: ~155°C; trans-1,4-dichloro-2-butene: ~152°C), a distillation column with high theoretical plates is recommended for efficient separation.[8] Distillation is often performed under reduced pressure to lower the boiling points and prevent potential decomposition of the products.[6]

Analytical Methods

The analysis of the product mixture is crucial to determine the yield and isomeric distribution. Gas chromatography (GC) is the most common method for separating and quantifying the dichlorobutene isomers. A capillary column with a non-polar stationary phase is typically used.[9]

Gas chromatography-mass spectrometry (GC-MS) can be employed for definitive identification of the isomers based on their mass spectra and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and distinguishing between the cis and trans isomers of this compound based on the coupling constants of the olefinic protons.

Conclusion

The synthesis of this compound from the chlorination of 1,3-butadiene is a versatile and industrially significant process. The choice between vapor-phase and liquid-phase chlorination depends on the desired product distribution and economic considerations. While vapor-phase chlorination is a high-temperature, free-radical process that typically results in a mixture of isomers, liquid-phase chlorination, especially with the use of catalysts, can offer higher selectivity towards the 1,4-addition product. Careful control of reaction parameters and efficient purification techniques are essential for obtaining high-purity this compound for its various applications in the chemical and pharmaceutical industries.

References

- 1. data.epo.org [data.epo.org]

- 2. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]

- 3. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 5. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1,4-Dichloro-2-butene | High-Purity Reagent [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cis-1,4-Dichloro-2-butene, 95% | Fisher Scientific [fishersci.ca]

- 9. chlorination [sas.upenn.edu]

Molecular formula and weight of 1,4-Dichlorobutene

This technical guide provides a comprehensive overview of 1,4-Dichlorobutene, including its molecular properties, isomeric forms, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and development.

Core Molecular and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₂.[1] It exists as two geometric isomers, cis and trans, and is also an isomer of 3,4-dichloro-1-butene (B1205564). The molecular weight of this compound is 124.99 g/mol .[1]

Quantitative Data Summary

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the table below for easy comparison.

| Property | trans-1,4-Dichloro-2-butene | cis-1,4-Dichloro-2-butene |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol | 124.99 g/mol |

| CAS Number | 110-57-6 | 1476-11-5 |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 155.5 °C at 101 kPa | 152 °C at 758 mmHg |

| Melting Point | 1–3 °C | -48 °C |

| Density | 1.183 g/mL at 25 °C | 1.188 g/mL at 25 °C |

| Refractive Index | n20/D 1.488 | n20/D 1.489 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Chlorination of 1,3-Butadiene (B125203)

The industrial production of this compound is achieved through the chlorination of 1,3-butadiene. This reaction yields a mixture of isomers, primarily 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans). The distribution of these products is highly dependent on the reaction temperature.

Reaction Conditions:

-

Reactants: 1,3-Butadiene and Chlorine gas.

-

Phase: The reaction can be carried out in either the liquid or vapor phase.

-

Vapor-Phase Chlorination: This process is typically conducted in an adiabatic reactor at temperatures below 250°C and pressures ranging from 1 to 7 bar.[2] An excess of butadiene is maintained to minimize the formation of byproducts.[2]

-

Liquid-Phase Chlorination: This method involves contacting 1,3-butadiene and elemental chlorine in a solvent at a temperature of 25–100°C.[3]

-

Product Separation: The resulting mixture of dichlorobutene (B78561) isomers can be separated by fractional distillation, taking advantage of their different boiling points.[2] The boiling point of 3,4-dichloro-1-butene is 118.6°C, while that of 1,4-dichloro-2-butene is approximately 155°C.[2]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the different isomers of dichlorobutene.

Instrumentation and Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).

-

Column: A non-polar capillary column, such as a DB-5ms, is suitable for separation.[4]

-

Injector Temperature: 250 °C.[4]

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.[4]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

Injection: 1 µL injection volume with a split ratio of 50:1.[4]

-

MS Conditions:

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum for each peak to determine the molecular ion and fragmentation pattern.

-

Compare the obtained mass spectra with spectral libraries for positive identification of each isomer.

Analytical Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the cis and trans isomers of this compound.

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Sample Quantity:

-

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5 mL of the chosen deuterated solvent in a clean, dry vial.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Ensure the height of the solution in the NMR tube is around 4-5 cm.

-

Cap the NMR tube securely.

-

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will allow for the unambiguous differentiation between the cis and trans isomers of this compound.

References

- 1. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. sites.uclouvain.be [sites.uclouvain.be]

Spectroscopic data interpretation for 1,4-Dichlorobutene (NMR, IR, MS)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1,4-dichlorobutene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive interpretation of the spectroscopic data, detailed experimental protocols, and visual representations of molecular structures and fragmentation pathways.

This technical document focuses on the spectroscopic characteristics of the trans isomer of this compound, a significant intermediate in industrial synthesis, notably in the production of chloroprene.[1] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and impurity profiling.

Molecular Structure and Spectroscopic Correlation

The structure of trans-1,4-dichlorobutene, with its symmetrically substituted double bond, gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the key correlations between the molecule's atoms and their expected spectroscopic signals.

Caption: Correlation of atoms in trans-1,4-dichlorobutene to their NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, the two CH2 groups are chemically equivalent, as are the two CH groups of the double bond.

¹H NMR Data

The proton NMR spectrum of trans-1,4-dichlorobutene is characterized by two main signals.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.8 | Triplet | Olefinic protons (-CH=CH-) |

| ~4.0 | Doublet | Methylene protons (-CH₂Cl) |

Table 1: ¹H NMR Spectroscopic Data for trans-1,4-Dichlorobutene.

¹³C NMR Data

The carbon-13 NMR spectrum shows two distinct peaks corresponding to the two types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~45 | Methylene carbons (-CH₂Cl) |

Table 2: ¹³C NMR Spectroscopic Data for trans-1,4-Dichlorobutene.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented here is for the trans isomer.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H stretch | Alkene (=C-H) |

| ~1650 | C=C stretch | Alkene (C=C) |

| ~970 | C-H bend (out-of-plane) | trans-Alkene |

| ~750 | C-Cl stretch | Alkyl Halide (C-Cl) |

Table 3: Key IR Absorption Frequencies for trans-1,4-Dichlorobutene.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity | Assignment |

| 124, 126, 128 | Moderate | [M]⁺, Molecular ion with ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes |

| 89, 91 | High | [M-Cl]⁺, Loss of a chlorine atom |

| 75 | High | [C₄H₆Cl]⁺ fragment |

| 53 | High | [C₄H₅]⁺, Butadienyl cation |

Table 4: Mass Spectrometry Data for this compound.[2]

The fragmentation of this compound upon electron ionization is a logical process governed by the stability of the resulting ions. The initial event is the formation of the molecular ion, which then undergoes fragmentation, primarily through the loss of a chlorine atom.

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.[3]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.[4]

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[5]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6][7]

-

Instrument Setup: A background spectrum of the clean salt plates or ATR crystal is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[8]

-

Data Acquisition: The sample is placed in the IR beam path, and the interferogram is recorded. Multiple scans are often averaged to improve the signal-to-noise ratio.[8]

-

Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum, which is then ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrument Setup:

-

Gas Chromatograph (GC): A capillary column (e.g., with a 5% phenyl methylpolysiloxane stationary phase) is installed. The injector and transfer line temperatures are set appropriately (e.g., 250 °C). A temperature program for the oven is established to separate the components of the sample.[9]

-

Mass Spectrometer (MS): The ion source is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 35-200).

-

-

Data Acquisition: A small volume of the sample is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.[10]

-

Data Processing: The resulting chromatogram shows the separation of compounds over time. The mass spectrum for each chromatographic peak is recorded and can be compared to spectral libraries for identification. The fragmentation pattern is analyzed to confirm the structure.

References

- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 2. 2-Butene, 1,4-dichloro- [webbook.nist.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. ekwan.github.io [ekwan.github.io]

- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. newtowncreek.info [newtowncreek.info]

- 10. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Dichlorobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutene is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of various commercially important chemicals, including chloroprene (B89495) and adiponitrile. Its reactivity is characterized by the interplay of its two chloro-leaving groups and the presence of a central double bond, which allows for a rich and complex array of reaction mechanisms. This guide provides a comprehensive overview of the primary reaction pathways of this compound, with a focus on nucleophilic substitution, elimination, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers in chemical synthesis and drug development.

Core Reaction Mechanisms

The reactivity of this compound is principally governed by its allylic halide structure. This allows for several competing reaction pathways, including direct nucleophilic substitution (SN2), nucleophilic substitution with allylic rearrangement (SN2'), and elimination (E2). The predominant mechanism is highly dependent on the nature of the nucleophile, solvent, and reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound chemistry. The presence of two chlorine atoms allows for mono- or di-substitution, leading to a variety of functionalized products.

SN2 and SN2' Mechanisms:

Due to the primary nature of the carbon atoms bearing the chlorine atoms, the operative nucleophilic substitution mechanism is typically bimolecular (SN2). A strong, unhindered nucleophile favors the direct SN2 pathway. However, the allylic nature of the substrate also allows for a concerted substitution with a shift of the double bond, known as the SN2' mechanism. This competition between SN2 and SN2' pathways is a key feature of this compound's reactivity.

The general scheme for nucleophilic substitution on this compound is as follows:

Caption: Competing SN2 and SN2' pathways for this compound.

Quantitative Data on Nucleophilic Substitution:

The product distribution between SN2 and SN2' products is highly dependent on the reaction conditions. The following table summarizes this distribution for reactions with various nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | SN2 Product (%) | SN2' Product (%) | Reference |

| NaCN | Acetonitrile (B52724) | Reflux | 83 (1,4-dicyano-2-butene) | Minor | [1] |

| NaOH (dilute) | Water | - | Major (But-2-ene-1,4-diol) | Minor | |

| NaN3 | DMF | 90 | Major (1,4-diazido-2-butene) | Minor | |

| Thiourea | Ethanol | Reflux | Major (Isothiouronium salt) | Minor |

Note: Specific quantitative ratios for all nucleophiles are not always readily available in the literature and can be highly dependent on precise reaction conditions. The data presented is based on reported major products.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E2) to form chloroprene, a monomer used in the production of synthetic rubber.[2]

Caption: E2 elimination of 3,4-dichloro-1-butene to form chloroprene.

Isomerization

This compound exists in equilibrium with its isomer, 3,4-dichloro-1-butene. This isomerization is a crucial industrial process, often catalyzed by heat or the presence of a catalyst.[2]

Caption: Isomerization equilibrium between dichlorobutene (B78561) isomers.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dicyano-2-butene (B72079) from 1,4-Dichloro-2-butene[1]

Objective: To synthesize 1,4-dicyano-2-butene via a nucleophilic substitution reaction.

Materials:

-

1,4-dichloro-2-butene

-

Sodium cyanide (NaCN)

-

Acetonitrile (anhydrous)

-

Cuprous chloride (CuCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, a mixture of a dichlorobutene addition product of 1,3-butadiene (B125203) (1,4-dichloro-2-butene or 3,4-dichloro-1-butene) and sodium cyanide is prepared in acetonitrile as the reaction medium.

-

Cuprous chloride is dissolved in the acetonitrile.

-

The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid precipitate (sodium chloride) is removed by filtration.

-

The acetonitrile is removed from the filtrate by distillation.

-

The residual oil is distilled under reduced pressure (1 mm Hg) to yield pure 1,4-dicyano-2-butene (boiling point 132-135 °C).

Expected Yield: 83%

Protocol 2: Kinetic Analysis of Nucleophilic Substitution by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the product distribution and reaction kinetics of the reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile of choice (e.g., NaOH, NaN3, thiourea)

-

Appropriate solvent

-

Internal standard (e.g., dodecane)

-

Reaction vessel with temperature control

-

Syringes for sampling

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Prepare a stock solution of this compound and the internal standard in the chosen solvent of known concentrations.

-

In a temperature-controlled reaction vessel, add the nucleophile solution.

-

Initiate the reaction by adding the this compound stock solution to the nucleophile solution with vigorous stirring.

-

At specific time intervals, withdraw aliquots of the reaction mixture using a syringe and quench the reaction immediately (e.g., by adding a large volume of cold water or a suitable quenching agent).

-

Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Analyze the organic extract by GC-MS.

-

Identify the peaks corresponding to the starting material, SN2 product, and SN2' product based on their retention times and mass spectra.

-

Quantify the concentration of each species by comparing their peak areas to the peak area of the internal standard.

-

Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Logical Workflow for Mechanistic Determination

The determination of the predominant reaction mechanism for a given set of conditions follows a logical workflow.

Caption: Factors influencing the reaction pathway of this compound.

Conclusion

The reaction mechanisms of this compound are a fascinating case study in the competition between various organic reaction pathways. For researchers and professionals in drug development and chemical synthesis, a deep understanding of how reaction conditions dictate the outcome of these reactions is paramount for the efficient and selective synthesis of target molecules. By leveraging the principles of nucleophilic substitution and elimination, and by carefully controlling experimental parameters, the rich chemistry of this compound can be effectively harnessed to create a wide array of valuable chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Dichlorobutene for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified personnel and does not replace a formal risk assessment, which must be conducted by the user for their specific experimental conditions.

Executive Summary

1,4-Dichlorobutene is a highly reactive and hazardous chemical intermediate with significant utility in chemical synthesis, particularly in the production of chloroprene (B89495) and hexamethylenediamine.[1][2][3] Its hazardous nature, including corrosivity, toxicity, and potential carcinogenicity, necessitates stringent safety protocols and handling guidelines to minimize exposure and ensure the safety of laboratory personnel.[2][3][4] This guide provides an in-depth overview of the safety precautions, handling procedures, quantitative hazard data, experimental protocols, and emergency response for this compound, tailored for a research and development audience.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [5][6][7] |

| Molecular Weight | 124.99 g/mol | [5][7] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Distinct, pungent | [2][3] |

| Boiling Point | 155.5 °C (311.9 °F) at 760 mmHg | [1] |

| Melting Point | 1-3 °C (34-37 °F) | [1] |

| Flash Point | 53 °C (127.4 °F) | |

| Vapor Pressure | 3.4 mmHg at 25 °C (77 °F) | |

| Water Solubility | Insoluble | |

| Density | 1.183 g/mL at 25 °C |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance due to its multiple toxicological endpoints.

Acute Toxicity

Exposure to this compound can cause immediate and severe health effects. It is corrosive and can cause severe burns to the skin and eyes.[2] Inhalation can lead to irritation of the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[2] The compound is toxic if it comes into contact with the skin or is ingested.[8]

Chronic Toxicity

Prolonged or repeated exposure to this compound can lead to long-term health issues. It may cause drying and cracking of the skin with redness and water blisters.[2] There is evidence to suggest that this compound is a suspected human carcinogen.[7]

Genotoxicity and Carcinogenicity

This compound has been shown to be mutagenic in bacteria.[1] Its genotoxicity is believed to stem from its ability to act as an alkylating agent, forming adducts with DNA. This can lead to mutations and potentially initiate carcinogenesis. The International Agency for Research on Cancer (IARC) has insufficient evidence to classify it as carcinogenic to humans, placing it in Group 3. However, it is prudent to handle it as a potential carcinogen.

| Toxicity Data | Value | Species | Reference(s) |

| LC50 (Inhalation) | 86 ppm / 4 hours | Rat | |

| LD50 (Oral) | 89 mg/kg | Rat | |

| ACGIH TLV-TWA | 0.005 ppm (8-hour) | N/A |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical resistant gloves (e.g., Polyvinyl Alcohol, Viton®). Double gloving is recommended. | To prevent skin contact and absorption. |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. |

| Skin and Body Protection | A chemically resistant lab coat, apron, and closed-toe shoes. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of hazardous vapors. |

Safe Handling and Storage

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Storage

-

Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[9]

-

Containers: Keep in tightly sealed, properly labeled containers.

-

Incompatibilities: Store away from oxidizing agents, strong bases, and metals.[2]

-

Refrigeration: For long-term storage, refrigeration is recommended.

Experimental Protocols

The following are generalized protocols and should be adapted to specific experimental needs with a thorough risk assessment.

General Handling and Dispensing

-

Before starting, ensure all necessary PPE is worn correctly.

-

Conduct all operations within a certified chemical fume hood.

-

Use a syringe or cannula for transferring the liquid to minimize exposure to vapors.

-

Dispense the required amount into a clean, dry reaction vessel.

-

Immediately and tightly seal the stock bottle and the reaction vessel.

-

Clean any spills immediately as per the spill response protocol.

Generic Protocol for a Reaction Quench

Quenching a reaction containing this compound must be done with caution due to its reactivity.

-

Cool the reaction vessel in an ice bath to control any exothermic reaction.

-

Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate for acidic byproducts, or water) dropwise with vigorous stirring.

-

Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.

-

Once the quench is complete, allow the mixture to slowly warm to room temperature.

-

Proceed with the work-up procedure.

Decontamination of Laboratory Equipment

Equipment contaminated with this compound must be decontaminated before being removed from the fume hood.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

-

Decontamination Solution: Immerse or thoroughly rinse the equipment with a decontamination solution. A freshly prepared 10% solution of sodium bicarbonate in water can be used to neutralize any residual acidic byproducts. For complete degradation, a solution of a nucleophilic agent (e.g., a dilute solution of sodium thiosulfate) can be used, but compatibility with the equipment must be verified.

-

Final Rinse: Rinse the equipment thoroughly with deionized water.

-

Drying: Allow the equipment to air dry in the fume hood or in a designated drying oven.

Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Neutralize: For larger spills, and only if trained to do so, use a neutralizing agent if appropriate.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area as described in the decontamination protocol.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[9]

Visualizations

Signaling Pathway of Genotoxicity

Caption: Postulated genotoxicity pathway of this compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. nj.gov [nj.gov]

- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dichloro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 6. 顺式-1,4-二氯-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

Thermodynamic Stability of Dichlorobutene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of dichlorobutene (B78561) isomers, crucial intermediates in various industrial syntheses, including the production of chloroprene. Understanding the relative stabilities and the energetic landscape of their interconversion is paramount for optimizing reaction conditions, maximizing yields of desired products, and ensuring process safety. This document presents a compilation of experimental and computational data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Introduction to Dichlorobutene Isomers

Dichlorobutenes are a group of organochlorine compounds with the chemical formula C₄H₆Cl₂. The primary isomers of industrial significance are 3,4-dichloro-1-butene (B1205564), cis-1,4-dichloro-2-butene (B23561), and trans-1,4-dichloro-2-butene (B41546). Their utility as chemical intermediates stems from the reactivity conferred by the double bond and the chlorine substituents. The position of these functional groups dictates not only their chemical reactivity but also their thermodynamic stability.

The interconversion of these isomers is a key aspect of their chemistry. For instance, the isomerization of 3,4-dichloro-1-butene to the thermodynamically more stable 1,4-dichloro-2-butene is a critical industrial process.[1] This guide will delve into the quantitative thermodynamic parameters that govern these equilibria.

Thermodynamic Data of Dichlorobutene Isomers

The relative stability of the dichlorobutene isomers can be quantified by their standard enthalpies of formation (ΔHf°) and standard Gibbs free energies of formation (ΔGf°). A more negative value for these parameters indicates greater thermodynamic stability. The following tables summarize the available experimental and computationally derived data for the key dichlorobutene isomers.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Dichlorobutene Isomers

| Isomer | Chemical Structure | ΔHf° (gas, kJ/mol) - Experimental | ΔHf° (gas, kJ/mol) - Calculated |

| 3,4-Dichloro-1-butene | CH₂=CH-CHCl-CH₂Cl | -64.4 | -37.22 |

| cis-1,4-Dichloro-2-butene | cis-ClCH₂-CH=CH-CH₂Cl | Not Available | -40.15 |

| trans-1,4-Dichloro-2-butene | trans-ClCH₂-CH=CH-CH₂Cl | -66.2 | Not Available |

Experimental data for 3,4-dichloro-1-butene and trans-1,4-dichloro-2-butene are from PubChem.[1][2] Calculated data are from Cheméo, likely using the Joback group contribution method.[3][4]

Table 2: Standard Gibbs Free Energy of Formation (ΔGf°) of Dichlorobutene Isomers

| Isomer | Chemical Structure | ΔGf° (gas, kJ/mol) - Calculated |

| 3,4-Dichloro-1-butene | CH₂=CH-CHCl-CH₂Cl | 44.34 |

| cis-1,4-Dichloro-2-butene | cis-ClCH₂-CH=CH-CH₂Cl | 39.16 |

| trans-1,4-Dichloro-2-butene | trans-ClCH₂-CH=CH-CH₂Cl | Not Available |

Calculated data are from Cheméo, likely using the Joback group contribution method.[3][4]

The experimental data, where available, and the calculated values consistently indicate that trans-1,4-dichloro-2-butene is the most thermodynamically stable isomer, followed by cis-1,4-dichloro-2-butene, with 3,4-dichloro-1-butene being the least stable. This is further substantiated by the equilibrium composition of dichlorobutene mixtures at elevated temperatures. In the presence of a catalyst at 100 °C, a liquid mixture of dichlorobutenes equilibrates to a composition of 72% trans-1,4-dichloro-2-butene, 21% 3,4-dichloro-1-butene, and 7% cis-1,4-dichloro-2-butene.[5][6]

Isomerization and Equilibrium

The isomerization between dichlorobutene isomers is a reversible process that eventually reaches a state of thermodynamic equilibrium. The position of this equilibrium is dictated by the relative Gibbs free energies of the isomers.

The isomerization process can be catalyzed to facilitate reaching equilibrium at a faster rate. The equilibrium constant (Keq) for the isomerization reactions can be calculated from the standard Gibbs free energy change (ΔG°rxn) of the reaction using the following equation:

ΔG°rxn = -RT ln(Keq)

where R is the ideal gas constant and T is the temperature in Kelvin. A larger Keq value indicates that the equilibrium lies further towards the products (the more stable isomers).

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic properties of dichlorobutene isomers relies on a combination of experimental techniques, primarily calorimetry and the analysis of chemical equilibria.

Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. For dichlorobutene isomers, bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

4.1.1. Experimental Protocol for Bomb Calorimetry of Dichlorobutenes (General Procedure)

This protocol outlines the general steps for determining the heat of combustion of a dichlorobutene isomer using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified dichlorobutene isomer is placed in a sample crucible. For volatile liquids like dichlorobutenes, encapsulation in a gelatin capsule or use of a specialized liquid sample holder is necessary.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-pressure oxygen (typically 25-30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the dichlorobutene sample is then calculated from the observed temperature change and the calorimeter constant. Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl) to calculate the standard enthalpy of formation of the dichlorobutene isomer using Hess's Law.

Equilibrium Studies

The relative thermodynamic stabilities of the dichlorobutene isomers can also be determined by studying the equilibrium of their isomerization reactions.

4.2.1. Experimental Protocol for Determining Isomerization Equilibrium

-

Reaction Setup: A known mixture of dichlorobutene isomers (or a single isomer) is placed in a sealed reactor with a suitable isomerization catalyst (e.g., a Lewis or Brønsted acid).

-

Equilibration: The reactor is heated to a constant, known temperature and allowed to reach equilibrium. The time required to reach equilibrium should be determined by preliminary kinetic studies.

-

Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time intervals and rapidly cooled ("quenched") to stop the isomerization reaction.

-

Isomer Analysis: The composition of the quenched samples is analyzed to determine the relative concentrations of the different dichlorobutene isomers. Gas chromatography (GC) is a common and effective method for this analysis.

-

Equilibrium Constant Calculation: Once the concentrations of the isomers at equilibrium are determined, the equilibrium constant (Keq) for the isomerization reaction can be calculated.

-

Thermodynamic Parameter Determination: By determining the equilibrium constant at several different temperatures, the standard enthalpy change (ΔH°rxn) and standard entropy change (ΔS°rxn) for the isomerization can be calculated from the van 't Hoff equation:

ln(Keq) = -ΔH°rxn / (RT) + ΔS°rxn / R

A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH°rxn/R and a y-intercept of ΔS°rxn/R. From these values, the standard Gibbs free energy change (ΔG°rxn) can be calculated.

Conclusion

The thermodynamic stability of dichlorobutene isomers follows the order: trans-1,4-dichloro-2-butene > cis-1,4-dichloro-2-butene > 3,4-dichloro-1-butene. This trend is supported by both experimental heat of formation data and computational predictions, as well as by the composition of equilibrium mixtures. For professionals in research, development, and manufacturing, a thorough understanding of these thermodynamic relationships is essential for the rational design of synthetic routes, the optimization of reaction conditions to favor the desired isomer, and the efficient separation of isomer mixtures. The experimental protocols outlined in this guide provide a framework for the accurate determination of the thermodynamic parameters that govern the behavior of these important chemical intermediates.

References

- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene, 1,4-dichloro-, (Z)- [webbook.nist.gov]

- 3. 1,3-Dichloro-2-butene [webbook.nist.gov]

- 4. 2-Butene, 1,4-dichloro- (CAS 764-41-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1,4-Dichlorobutene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutene, existing as cis and trans isomers, is a versatile bifunctional reagent in organic synthesis. Its two reactive chlorine atoms, coupled with the reactivity of the double bond, make it a valuable C4 building block for the synthesis of a wide array of organic compounds, ranging from industrial polymers to complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound.

Synthesis of Adiponitrile: A Precursor to Nylon-6,6

A major industrial application of this compound is in the production of adiponitrile, a key precursor to hexamethylenediamine, which is then used to manufacture Nylon-6,6. The synthesis is a two-step process involving the formation of 1,4-dicyano-2-butene (B72079) followed by its hydrogenation.

Step 1: Synthesis of 1,4-Dicyano-2-butene

This step involves the nucleophilic substitution of the chlorine atoms in this compound with cyanide ions.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for this reaction can be found in U.S. Patent 2,462,388. In a typical laboratory-scale synthesis, 1,4-dichloro-2-butene is reacted with an alkali metal cyanide, such as sodium cyanide, in a suitable organic solvent. The use of a cuprous halide catalyst can significantly improve the reaction rate and yield.

-

Reactants: 1,4-dichloro-2-butene, Sodium Cyanide (NaCN), Cuprous Chloride (CuCl) (catalyst).

-

Solvent: Acetonitrile (B52724).

-

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with a solution of cuprous chloride in acetonitrile.

-

A solution of sodium cyanide in acetonitrile is added to the flask.

-

1,4-dichloro-2-butene is then added dropwise to the stirred suspension at a controlled temperature, typically around 80 °C.[1]

-

The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by GC or TLC).

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed under reduced pressure, and the crude 1,4-dicyano-2-butene is purified by distillation or recrystallization.

-

Quantitative Data:

| Reactant Ratio (molar) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,4-DCB : NaCN (1:2.1) | CuCl | Acetonitrile | 80 | 4 | ~95 | [1] |

Step 2: Hydrogenation of 1,4-Dicyano-2-butene to Adiponitrile

The double bond and the two nitrile groups of 1,4-dicyano-2-butene are subsequently hydrogenated to yield adiponitrile.[2]

Reaction Scheme:

Experimental Protocol:

This hydrogenation is typically carried out using a heterogeneous catalyst under hydrogen pressure.

-

Reactants: 1,4-Dicyano-2-butene, Hydrogen gas (H₂).

-

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).

-

Solvent: Ethanol or other suitable solvent.

-

Procedure:

-

A high-pressure autoclave is charged with 1,4-dicyano-2-butene, the catalyst, and the solvent.

-

The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

-

The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature with vigorous stirring.

-

The reaction progress is monitored by hydrogen uptake.

-

After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield crude adiponitrile, which can be further purified by vacuum distillation.

-

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Substrate:Catalyst (w/w) | Yield (%) | Reference |

| Pd/C | - (gas phase) | 300 | - | - | 95-97 | [1] |

| Raney Ni | Ethanol/HMDA | 80 | 8 | 15 | >90 |

Synthesis of Chloroprene (B89495)

This compound is a key intermediate in the industrial production of chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[3] The process involves the isomerization of this compound to 3,4-dichloro-1-butene (B1205564), followed by dehydrochlorination.[3][4]

Reaction Pathway:

Experimental Protocol (Dehydrochlorination of 3,4-Dichloro-1-butene):

While the initial chlorination of butadiene produces a mixture of isomers, the subsequent dehydrochlorination step is crucial. A laboratory-scale procedure for the dehydrochlorination of 3,4-dichloro-1-butene is described in US Patent 5,672,792.

-

Reactants: 3,4-dichloro-1-butene, Calcium hydroxide (B78521) (Ca(OH)₂).

-

Solvent/Medium: Ethylene (B1197577) glycol.

-

Procedure:

-

A reaction flask is charged with ethylene glycol and calcium hydroxide.

-

The mixture is heated to 100 °C with stirring.

-

3,4-dichloro-1-butene is added dropwise over a period of 30 minutes.

-

The reaction mixture is maintained at 100 °C for an additional hour.

-

The volatile chloroprene product is distilled from the reaction mixture and collected.

-

Quantitative Data:

| Reactant Ratio (molar) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| 3,4-DCB : Ca(OH)₂ (1:0.56) | Ethylene Glycol | 100 | 1.5 | 95.2 | 72 |

Synthesis of Busulfan (B1668071) Analogs

Busulfan (1,4-butanediol dimethanesulfonate) is an anticancer drug. While typically synthesized from 1,4-butanediol (B3395766), this compound can serve as a precursor to 1,4-butanediol, which is then converted to busulfan. A more direct, though less common, route could involve the direct substitution of the chlorides with a mesylate source, though this is not the standard procedure. The established route proceeds via the diol.

Reaction Pathway:

Experimental Protocol (Mesylation of 1,4-Butanediol):

The following protocol is based on the synthesis of busulfan from 1,4-butanediol, as described in Chinese patent CN102408363B.[5][6]

-

Reactants: 1,4-butanediol, Methanesulfonic anhydride (B1165640) or Methanesulfonyl chloride, Triethylamine (B128534) or Pyridine (base).

-

Solvent: Acetone (B3395972) or Tetrahydrofuran (THF).

-

Procedure:

-

In a flask under a nitrogen atmosphere, a solution of methanesulfonic anhydride in acetone is cooled to -10 °C with mechanical stirring.

-

A pre-mixed solution of 1,4-butanediol and triethylamine in acetone is added dropwise to the cooled methanesulfonic anhydride solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting precipitate (busulfan) is collected by suction filtration.

-

The crude product is washed with deionized water and a solvent to remove impurities and then dried.

-

Quantitative Data:

| Reactant Ratio (molar) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,4-BD : Ms₂O : Et₃N (1:3:4.7) | Triethylamine | Acetone | -10 to RT | 14 | >85 | [5] |

Alkylation of Heterocycles: Synthesis of Purine Derivatives

trans-1,4-Dichloro-2-butene (B41546) is a useful reagent for the alkylation of heterocyclic compounds, such as purines. This reaction is of interest in the development of antiviral and anticancer agents.

Reaction Scheme:

Experimental Protocol:

A representative procedure for the alkylation of adenine with trans-1,4-dichloro-2-butene is described by Phadtare et al. (1987).

-

Reactants: Adenine, trans-1,4-dichloro-2-butene, Potassium carbonate (K₂CO₃).

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

A mixture of adenine and potassium carbonate in DMSO is stirred at room temperature.

-

An excess of trans-1,4-dichloro-2-butene is added to the suspension.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

Quantitative Data:

| Reactant | Base | Solvent | Temperature (°C) | Regioselectivity (N9 vs. N7) | Reference |

| Adenine | K₂CO₃ | DMSO | Room Temp. | 90-95% (for N9) |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. The protocols and data presented herein highlight its utility in the synthesis of important industrial chemicals, pharmaceutical precursors, and other valuable organic molecules. Researchers and drug development professionals can leverage these methodologies for the efficient construction of complex molecular architectures. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and other reagents.

References

- 1. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]